molecular formula C16H20BrNO3 B13153422 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone

1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone

Cat. No.: B13153422
M. Wt: 354.24 g/mol
InChI Key: NJIJPMUNIBCHLC-UHFFFAOYSA-N
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Description

1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a pyrrolidinone core. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and pyrrolidinone.

    Protection: The pyrrolidinone is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.

    Alkylation: The protected pyrrolidinone is then subjected to alkylation with 3-bromobenzyl bromide under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidinone ring.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents used in these reactions include sodium borohydride for reductions, nucleophiles like sodium azide for substitutions, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

    Biological Studies: Researchers use it to study the effects of structural modifications on biological activity, aiding in the design of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl group can influence the compound’s binding affinity and selectivity, while the Boc group provides stability during synthetic transformations.

Comparison with Similar Compounds

1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone can be compared with similar compounds such as:

    1-Boc-2-(4-bromobenzyl)-3-pyrrolidinone: This compound has a bromine atom at the para position of the benzyl group, which can affect its reactivity and biological activity.

    1-Boc-2-(3-chlorobenzyl)-3-pyrrolidinone: The presence of a chlorine atom instead of bromine can lead to different chemical properties and reactivity.

    1-Boc-2-(3-fluorobenzyl)-3-pyrrolidinone: The fluorine atom can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides versatility in synthetic applications and stability during chemical transformations.

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-8-7-14(19)13(18)10-11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3

InChI Key

NJIJPMUNIBCHLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1CC2=CC(=CC=C2)Br

Origin of Product

United States

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